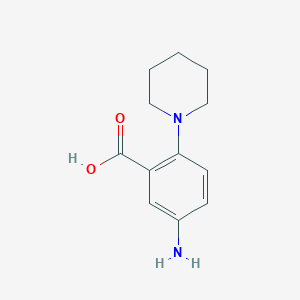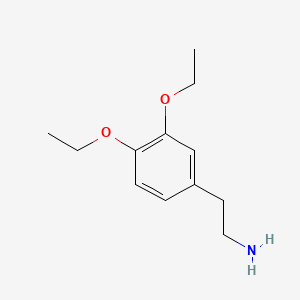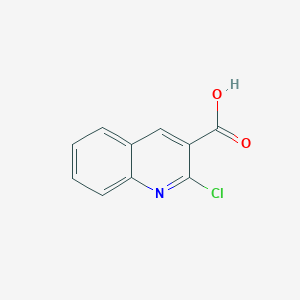
4-(4-Isobutylphenyl)-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Isobutylphenyl)-1,3-thiazol-2-amine, also known as 4-IBT, is a synthetic compound that has been widely studied for its potential applications in scientific research. It is a heterocyclic aromatic compound that belongs to the thiazole family and is composed of a benzene ring and a thiazole ring connected by a methylene bridge. 4-IBT has a wide range of applications in biochemistry, pharmacology, and other scientific fields due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Activity
4-(4-Isobutylphenyl)-1,3-thiazol-2-amine and its derivatives have been studied for their potential anti-inflammatory properties. A study revealed that these compounds, especially N‐(3,5‐dimethylphenyl)‐4‐(4‐chlorophenyl)‐1,3‐thiazole‐2‐amine, exhibit potent anti-inflammatory activity by inhibiting 5-lipoxygenase (LOX), a key enzyme in leukotriene synthesis involved in inflammation-related diseases like asthma and rheumatoid arthritis (Suh et al., 2012).
Corrosion Inhibition
Thiazole derivatives, including this compound, have been researched for their corrosion inhibition properties. Studies indicate their effectiveness in protecting materials like iron and copper from corrosion. Quantum chemical parameters and molecular dynamics simulations have been used to predict and understand their inhibition performances (Kaya et al., 2016); (Farahati et al., 2019).
Antimicrobial Activity
Research on this compound derivatives has shown promising results in terms of antimicrobial activity. These compounds have been reported to exhibit moderate to high antibacterial and antifungal activities against various strains, including Gram-positive and Gram-negative bacteria as well as fungal strains like Candida albicans (Kubba & Hameed A. Rahim, 2018).
Drug Delivery and Stabilization
There have been studies on the use of this compound in drug delivery systems. One study involved creating a complex to increase its solubility and using it as a substrate for the deposit of gold nanoparticles. This research opens up potential applications in improving the delivery of drugs for therapy (Asela et al., 2017).
Wirkmechanismus
Target of Action
The compound “4-(4-Isobutylphenyl)-1,3-thiazol-2-amine” is structurally similar to Ibuprofen . Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever .
Mode of Action
Ibuprofen, and by extension “this compound”, works by inhibiting the COX enzymes, thereby reducing the production of prostaglandins . This results in decreased inflammation, pain, and fever . It’s important to note that ibuprofen is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 enzymes .
Biochemical Pathways
The inhibition of COX enzymes disrupts the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . Prostaglandins are involved in various physiological processes, including inflammation, pain sensation, and regulation of body temperature . Therefore, the inhibition of prostaglandin production results in anti-inflammatory, analgesic, and antipyretic effects .
Pharmacokinetics
Ibuprofen demonstrates marked stereoselectivity in its pharmacokinetics . It is rapidly and completely absorbed when given orally, with its absorption being dose-dependent . Ibuprofen binds extensively to plasma albumin, and it is eliminated following biotransformation to glucuronide conjugate metabolites that are excreted in urine .
Result of Action
The primary result of the action of “this compound” is the reduction of inflammation, pain, and fever . This is achieved through the inhibition of prostaglandin production, which in turn reduces inflammation and pain sensation, and regulates body temperature .
Action Environment
Environmental factors can influence the action, efficacy, and stability of “this compound”. For instance, the presence of this compound in different environments, from water bodies to soils, can have adverse effects on aquatic organisms due to cytotoxic and genotoxic damage, high oxidative cell stress, and detrimental effects on growth, reproduction, and behavior . Moreover, due to its physicochemical characteristics, the degradation of this compound is difficult in the environment or by microorganisms .
Eigenschaften
IUPAC Name |
4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S/c1-9(2)7-10-3-5-11(6-4-10)12-8-16-13(14)15-12/h3-6,8-9H,7H2,1-2H3,(H2,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFXFYBCBXWOGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357857 |
Source


|
| Record name | 4-(4-isobutylphenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
351982-44-0 |
Source


|
| Record name | 4-(4-isobutylphenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 351982-44-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Bromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1270516.png)










